REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[OH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[C:9]([CH3:15])[NH:10]2.O>C(O)(=O)C>[OH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][CH:9]([CH3:15])[NH:10]2 |f:0.1|
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Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=C(NC2=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
14 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
WAIT
|
Details
|
After 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 60 ml of a saturated sodium hydrogen carbonate solution
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a 70 g cartridge of 15-40 μm silica, elution
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2CC(NC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |